molecular formula C11H19ClN2O3 B5502383 4-isopropyl-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione hydrochloride

4-isopropyl-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione hydrochloride

Cat. No.: B5502383
M. Wt: 262.73 g/mol
InChI Key: WCNBWRIIMPUBGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isopropyl-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione hydrochloride is a useful research compound. Its molecular formula is C11H19ClN2O3 and its molecular weight is 262.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 262.1084202 g/mol and the complexity rating of the compound is 308. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

Synthesis techniques for diazaspiro undecane derivatives, including 4-isopropyl-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione hydrochloride, have been developed to explore their chemical reactivity and potential applications in medicinal chemistry. For example, synthetic strategies have led to the creation of diverse derivatives through reactions with barbituric acid and 2-thiobarbituric acid, highlighting the versatility of these compounds in chemical synthesis (Ahmed et al., 2012).

Electrochemical Properties

Research into the electrochemical behavior of 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones in non-aqueous media has been conducted, revealing insights into their redox mechanisms. This study provides a foundation for understanding the electrochemical applications of such compounds (Abou-Elenien et al., 1991).

Conversion to Oxime Derivatives

The conversion of ketones from heterocyclic spiro compounds with barbituric acid moieties into oxime derivatives has been studied, further expanding the chemical utility and modification potential of these compounds (Rahman et al., 2013).

Therapeutic Applications

One significant area of research involves the exploration of this compound derivatives as potent inhibitors for treating chronic diseases. For instance, derivatives have shown promising results as soluble epoxide hydrolase (sEH) inhibitors, indicating potential for treating chronic kidney diseases (Kato et al., 2014). Furthermore, these compounds have been explored as dual µ-opioid receptor agonists and σ1 receptor antagonists for pain management, highlighting their potential in creating more effective and safer analgesics (García et al., 2019).

Properties

IUPAC Name

4-propan-2-yl-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3.ClH/c1-8(2)13-7-11(3-5-12-6-4-11)16-10(15)9(13)14;/h8,12H,3-7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNBWRIIMPUBGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC2(CCNCC2)OC(=O)C1=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.